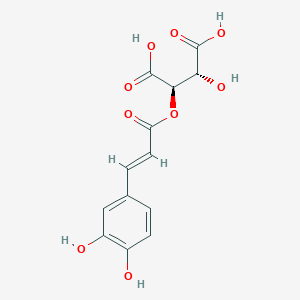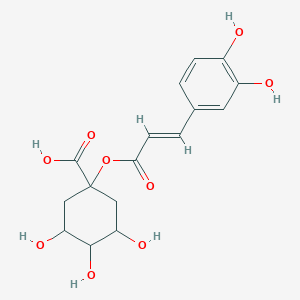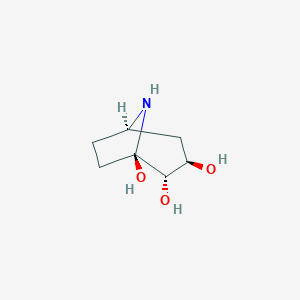
Acide chorismique
Vue d'ensemble
Description
Chorismic acid, more commonly known as its anionic form chorismate, is a crucial biochemical intermediate found in plants and microorganisms. It serves as a precursor for the synthesis of various aromatic compounds, including the aromatic amino acids phenylalanine, tryptophan, and tyrosine. Additionally, it is involved in the biosynthesis of indole, indole derivatives, 2,3-dihydroxybenzoic acid, the plant hormone salicylic acid, many alkaloids, and other aromatic metabolites .
Applications De Recherche Scientifique
Chorismic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds.
Biology: Chorismic acid is essential for the biosynthesis of aromatic amino acids and other metabolites in plants and microorganisms.
Medicine: It plays a role in the biosynthesis of folate and vitamin K, which are important for human health.
Industry: Chorismic acid is used in the production of various biochemicals and pharmaceuticals
Mécanisme D'action
Target of Action
Chorismic acid, more commonly known as its anionic form chorismate, is an important biochemical intermediate in plants and microorganisms . It serves as a precursor for a variety of compounds, making it a key branch-point compound in the shikimate pathway . Its primary targets include the aromatic amino acids phenylalanine, tryptophan, and tyrosine . These amino acids play crucial roles in protein synthesis and serve as precursors to a number of bioactive compounds.
Mode of Action
Chorismic acid interacts with its targets through various enzymes. For instance, chorismate synthase is an enzyme that catalyzes the final chemical reaction in the shikimate pathway, transforming 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate . Furthermore, chorismate is transformed into para-aminobenzoic acid by the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These interactions result in the production of essential aromatic compounds.
Biochemical Pathways
Chorismic acid is a central metabolite in the shikimate pathway, which consists of seven reaction steps . This pathway begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . The final product of this pathway is chorismic acid, which then branches off to post-chorismic acid pathways to produce L-Phe, L-Tyr, and L-Trp .
Pharmacokinetics
It is known that chorismic acid is a metabolite generally used in the study of chorismate-prephenate rearrangement and to synthesize chorismate derivatives .
Result of Action
The action of chorismic acid results in the production of a variety of essential compounds. For instance, it serves as a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine . These amino acids are crucial for protein synthesis and serve as precursors to a number of bioactive compounds. Additionally, chorismic acid is a precursor for the biosynthesis of vitamin K and folate in plants and microorganisms .
Action Environment
The action of chorismic acid can be influenced by various environmental factors. For example, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the production and action of chorismic acid.
Analyse Biochimique
Biochemical Properties
Chorismic acid plays a crucial role in biochemical reactions. It serves as a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine . It also contributes to the biosynthesis of indole, indole derivatives, and tryptophan .
Cellular Effects
Chorismic acid influences various cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the biosynthesis of the plant hormone salicylic acid .
Molecular Mechanism
At the molecular level, chorismic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chorismate synthase is an enzyme that catalyzes the final chemical reaction, transforming 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate .
Metabolic Pathways
Chorismic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the biosynthesis of vitamin K and folate in plants and microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chorismic acid is synthesized via the shikimate pathway, which involves several enzymatic steps. The pathway begins with the condensation of phosphoenolpyruvic acid and D-erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonic acid 7-phosphate. This compound undergoes several transformations, ultimately leading to the formation of chorismic acid .
Industrial Production Methods: In industrial settings, chorismic acid can be produced using immobilized cells of Enterobacter aerogenes. These bacteria are capable of excreting chorismic acid, which can be accumulated in significant amounts through batch processing. The immobilized cells can be used for several sequential processes, although the yield may decrease after the initial cycle .
Analyse Des Réactions Chimiques
Types of Reactions: Chorismic acid undergoes various chemical reactions, including:
Oxidation: Chorismic acid can be oxidized to form different products.
Reduction: Reduction reactions can modify the structure of chorismic acid.
Substitution: Chorismic acid can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Prephenic acid: Formed through the action of chorismate mutase.
4-Hydroxybenzoate and pyruvate: Produced by the action of chorismate lyase.
Comparaison Avec Des Composés Similaires
Chorismic acid is unique due to its role as a branch-point compound in the shikimate pathway. Similar compounds include:
Shikimic acid: An earlier intermediate in the shikimate pathway.
Prephenic acid: A direct product of chorismic acid.
Isochorismic acid: An isomer of chorismic acid involved in the biosynthesis of different aromatic compounds
Chorismic acid stands out due to its versatility and central role in the biosynthesis of a wide range of aromatic compounds, making it a vital intermediate in both primary and secondary metabolism.
Propriétés
IUPAC Name |
(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXTQVDAKGDEY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210697 | |
| Record name | Chorismic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chorismate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
617-12-9, 55508-12-8 | |
| Record name | Chorismic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chorismic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorismic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chorismic acid free acid fromenterobacter aerogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chorismic acid barium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHORISMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chorismate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Chorismate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)






